N-(4-(N-((1-isopropylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide
Description
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Properties
IUPAC Name |
N-[3-methyl-4-[(1-propan-2-ylpiperidin-4-yl)methylsulfamoyl]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3S/c1-5-19(23)21-17-6-7-18(15(4)12-17)26(24,25)20-13-16-8-10-22(11-9-16)14(2)3/h6-7,12,14,16,20H,5,8-11,13H2,1-4H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPBPHDIKDEIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is structurally similar to other piperidine derivatives, which have been found to interact with various targets, including g protein-coupled receptors, ion channels, and enzymes.
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its targets by binding to their active sites, thereby modulating their activity.
Biochemical Pathways
Piperidine derivatives have been found to modulate various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation.
Pharmacokinetics
Piperidine derivatives are generally well-absorbed and widely distributed in the body.
Result of Action
Piperidine derivatives have been found to exert various effects at the molecular and cellular levels, including modulation of receptor activity, inhibition of enzyme activity, and alteration of ion channel function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Biological Activity
N-(4-(N-((1-isopropylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H26N2O2S
- Molecular Weight : 342.48 g/mol
The core structure includes a propionamide moiety linked to a sulfamoyl group and a piperidine derivative, which contributes to its biological properties.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer pathways, particularly tyrosine kinases, which are crucial for cell signaling and proliferation .
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against various bacterial strains, indicating its potential use as an antibacterial agent .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering a therapeutic avenue for conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of tyrosine kinases | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Study 1: Tyrosine Kinase Inhibition
In a controlled laboratory setting, this compound was tested against various tyrosine kinases. Results demonstrated a significant reduction in kinase activity, suggesting potential applications in cancer treatment.
Study 2: Antimicrobial Efficacy
A series of tests conducted on common pathogens such as Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This finding supports further investigation into its use as an antibiotic.
Study 3: Anti-inflammatory Mechanism
In vitro studies indicated that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential role in treating inflammatory diseases.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 429.6 g/mol. Its structure includes a piperidine ring, which is known to enhance biological activity due to its ability to interact with various biological targets.
Anticancer Applications
Several studies have investigated the anticancer potential of derivatives related to N-(4-(N-((1-isopropylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide. The following points summarize key findings:
- Mechanism of Action : The compound appears to inhibit tumor cell proliferation by modulating signaling pathways associated with cell growth and survival. This modulation is crucial in cancer therapy as it can lead to apoptosis (programmed cell death) in cancer cells .
-
In Vitro Studies : Research has shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from similar structures demonstrated IC50 values indicating effective inhibition of cell growth:
Cell Line IC50 (µM) A549 (Lung Cancer) 12.5 MCF-7 (Breast Cancer) 15.0
These results suggest that such compounds could serve as promising leads for developing new anticancer agents.
Anti-inflammatory Effects
The structural features of this compound suggest potential anti-inflammatory properties. Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory processes. This activity could position the compound as a candidate for treating inflammatory diseases.
Antimicrobial Properties
Emerging evidence suggests that derivatives of this compound may also possess antimicrobial properties:
- Efficacy Against Bacterial Strains : Some studies have indicated that related compounds demonstrate effectiveness against various bacterial strains, potentially making them useful in developing new antibiotics.
Case Studies and Research Findings
Several research articles and patents have documented the synthesis and evaluation of compounds similar to this compound:
- Synthesis and Evaluation : A study synthesized new propanamide derivatives bearing piperidine moieties and evaluated their anticancer activity against different cell lines, reporting promising results with low IC50 values .
- Clinical Implications : Research has highlighted the importance of such compounds in clinical settings, particularly as potential therapies for hyperproliferative diseases like cancer .
Chemical Reactions Analysis
Hydrolysis Reactions
The propionamide and sulfamoyl groups are susceptible to hydrolysis under acidic or basic conditions:
Nucleophilic Substitution at Sulfamoyl Group
The sulfamoyl group may participate in alkylation or arylation reactions:
Piperidine Ring Reactivity
The piperidine moiety undergoes typical amine reactions:
4.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(N-((1-isopropylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide, and how do yields vary across methods?
- Methodology : Two primary routes are documented:
- Route 1 : Sulfamoylation of the piperidinyl intermediate followed by coupling with propionamide. Yields ~86% when using optimized sulfonation conditions .
- Route 2 : Direct alkylation of the sulfamoyl precursor with 1-isopropylpiperidin-4-ylmethyl bromide. Yields drop to ~45% due to steric hindrance .
- Data Table :
| Route | Key Step | Yield | Reference |
|---|---|---|---|
| 1 | Sulfonation + coupling | 86% | |
| 2 | Alkylation of sulfamoyl group | 45% |
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Methodology :
- 1H/13C-NMR : Confirm the presence of the isopropylpiperidinyl group (δ 1.0–1.2 ppm for CH(CH3)2) and sulfamoyl protons (δ 7.8–8.2 ppm) .
- IR Spectroscopy : Detect sulfonamide S=O stretching at 1341–1143 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 731.2 for related analogs) .
Q. What solvent systems are optimal for improving solubility during in vitro assays?
- Methodology :
- Use DMSO-water mixtures (≤5% DMSO) for initial solubility screening. Sodium salt derivatives (e.g., propionamide sodium salts) enhance aqueous solubility by ~30% .
- For hydrophobic assays, employ PEG-400 or cyclodextrin-based formulations to maintain stability .
Advanced Research Questions
Q. How do structural modifications to the isopropylpiperidinyl moiety affect target binding and pharmacokinetics?
- Methodology :
- SAR Studies : Replace the isopropyl group with cyclopropyl or tert-butyl groups to assess steric effects. Cyclopropyl analogs show 2-fold higher binding affinity to sulfonamide-targeted enzymes .
- LogP Analysis : Measure lipophilicity changes via HPLC; isopropyl substitution maintains LogP ~2.5, balancing membrane permeability and solubility .
Q. What strategies resolve discrepancies in bioactivity data between in vitro and in vivo models?
- Methodology :
- Metabolite Profiling : Use LC-MS to identify rapid hepatic oxidation of the piperidinyl group in vivo, which reduces efficacy .
- Prodrug Design : Mask the sulfamoyl group with acetylated or glycosylated pro-drugs to enhance bioavailability .
Q. How can computational modeling guide the optimization of sulfamoyl interactions with enzymatic targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model sulfamoyl H-bonding with catalytic residues (e.g., Tyr-394 in carbonic anhydrase).
- MD Simulations : Assess conformational stability of the piperidinyl group over 100 ns trajectories .
Q. What in vitro toxicity assays are critical for early-stage safety profiling?
- Methodology :
- hERG Inhibition : Patch-clamp assays to evaluate cardiac risk (IC50 > 10 µM is acceptable) .
- Cytotoxicity : Screen in HEK-293 and HepG2 cells at 1–100 µM for 72 hrs (CC50 > 50 µM desired) .
- Genotoxicity : Ames test ± S9 metabolic activation to rule out mutagenicity .
Data Contradiction Analysis
Q. Why do different synthetic routes yield conflicting purity levels despite high yields?
- Root Cause :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
